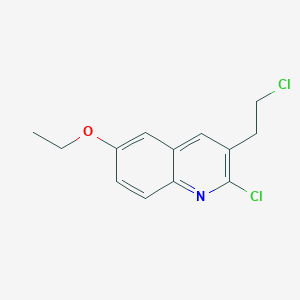

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

Vue d'ensemble

Description

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro and ethoxy groups, making it a subject of interest for various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline typically involves the reaction of 2-chloroquinoline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced at the 6-position of the quinoline ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride in alcoholic solvents.

Major Products

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline carboxylic acids or aldehydes.

Reduction: Formation of tetrahydroquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline, have shown significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have demonstrated that certain quinoline derivatives exhibit potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The quinoline structure is known for its anticancer potential. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell growth. The mechanism often involves the modulation of signaling pathways associated with cancer proliferation . Notably, quinoline derivatives have been identified as effective inhibitors of protein tyrosine kinases, which are crucial in cancer development .

Synthesis and Chemical Transformations

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cycloadditions, to produce more complex heterocyclic compounds . For example, the reaction of this compound with hydrazine can yield pyrazoloquinolines, which have further biological applications.

Reactivity Studies

Research has focused on the reactivity of the chloro groups in this compound, leading to the development of new synthetic methodologies that enhance yield and selectivity in producing desired derivatives . The exploration of microwave-assisted synthesis has been particularly promising, resulting in improved reaction times and product yields .

Biological Evaluations

Inhibition Studies

Studies have shown that derivatives of this compound can act as inhibitors for various enzymes linked to disease processes. For instance, they have been evaluated for their effectiveness against DNA topoisomerases and other targets involved in cell cycle regulation .

Toxicological Assessments

While exploring its therapeutic potentials, toxicological profiles are also essential. Research indicates that certain modifications to the quinoline structure can lead to reduced toxicity while maintaining biological efficacy . This balance is critical for developing safe therapeutic agents.

Case Studies

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline involves its interaction with specific molecular targets. The chloro and ethoxy groups enhance its ability to bind to enzymes or receptors, potentially inhibiting their activity. The compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoline: Lacks the ethoxy and additional chloroethyl groups, making it less versatile in chemical reactions.

6-Ethoxyquinoline: Lacks the chloro groups, affecting its reactivity and biological activity.

3-(2-Chloroethyl)quinoline:

Uniqueness

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.

Activité Biologique

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (CAS No. 948294-49-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H13Cl2N O

- Molecular Weight : 270.15 g/mol

- Structure : The compound features a quinoline core with chloroethyl and ethoxy substituents, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate enzyme activity and receptor interactions, influencing several biochemical pathways. The specific molecular targets are still under investigation, but similar compounds in the quinoline family have shown potential in anti-cancer and anti-inflammatory applications.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound possess significant anti-proliferative activity against human tumor cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and the modulation of apoptotic pathways.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against:

- Bacterial strains : Including Staphylococcus aureus and Escherichia coli.

- Fungal strains : Such as Candida albicans.

The antimicrobial action is hypothesized to result from the disruption of microbial cell membranes and interference with nucleic acid synthesis.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated cytotoxic effects on HeLa cells; IC50 values indicated significant growth inhibition at low micromolar concentrations. |

| Study 2 | Investigated antimicrobial efficacy; showed inhibition zones against E. coli comparable to standard antibiotics. |

| Study 3 | Explored structure-activity relationships; modifications in ethoxy group enhanced anticancer potency. |

Case Study: Anticancer Potential

In a notable study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against multiple cancer cell lines, with mechanisms involving the induction of reactive oxygen species (ROS) leading to apoptosis.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study reported significant antibacterial activity, suggesting potential use as a lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXXKGSLVAINIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588945 | |

| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-49-3 | |

| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.